4-Fluorophenylacetic acid
Overview
Description
4-Fluorophenylacetic acid is an organic compound with the molecular formula C8H7FO2. It is a derivative of phenylacetic acid, where a fluorine atom is substituted at the para position of the benzene ring. This compound appears as a white crystalline powder or flakes and is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorophenylacetic acid can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzyl chloride with sodium cyanide to form 4-fluorophenylacetonitrile, which is then hydrolyzed to yield this compound . Another method involves the use of 4-fluorophenylacetylene, which undergoes a series of reactions including lithiation, boronation, and oxidation to produce the desired acid .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-fluorocinnamic acid. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorophenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: The carboxylic acid group can be reduced to form 4-fluorophenylethanol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: 4-Fluorobenzaldehyde, 4-Fluorobenzoic acid.
Reduction: 4-Fluorophenylethanol.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
4-Fluorophenylacetic acid is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 4-fluorophenylacetic acid depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The fluorine atom enhances the compound’s metabolic stability and binding affinity to biological targets, thereby improving the efficacy of the resulting drugs .
Comparison with Similar Compounds
- Phenylacetic acid
- 4-Chlorophenylacetic acid
- 4-Methoxyphenylacetic acid
- 4-Nitrophenylacetic acid
- 2,5-Difluorophenylacetic acid
Comparison: 4-Fluorophenylacetic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to phenylacetic acid, the fluorinated derivative exhibits higher metabolic stability and altered reactivity. The presence of fluorine also enhances the compound’s lipophilicity, making it more suitable for certain pharmaceutical applications .
Properties
IUPAC Name |
2-(4-fluorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKPFALCNDRSQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059956 | |
Record name | Benzeneacetic acid, 4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405-50-5 | |
Record name | (4-Fluorophenyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Fluorophenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 405-50-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzeneacetic acid, 4-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, 4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.340 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-FLUOROPHENYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5YJV7CAZ1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the biological applications of 4-Fluorophenylacetic acid derivatives in medicinal chemistry?
A1: this compound derivatives have shown promise as potential anticancer and antibacterial agents.
Q2: How do structural modifications of this compound derivatives impact their biological activity?
A2: The structure-activity relationship (SAR) of this compound derivatives reveals that modifications to the aromatic ring and the carboxylic acid moiety can significantly influence their biological activity.
Q3: What is the molecular formula and molecular weight of this compound?
A3: The molecular formula of this compound is C8H7FO2. Its molecular weight is 154.14 g/mol.
Q4: Are there any studies investigating the mechanism of action of this compound derivatives in biological systems?
A4: While the provided abstracts do not delve into the specific mechanisms of action, some insights can be gleaned from the described studies.
Q5: What analytical techniques have been employed to characterize this compound and its derivatives?
A5: Several analytical techniques have been utilized to characterize this compound derivatives and their metal complexes.
Q6: Has this compound been investigated in the context of organocatalysis?
A6: Yes, this compound has been successfully employed as a substrate in an organocatalytic asymmetric Michael-lactonization reaction with trifluoromethylenones. [] The reaction, catalyzed by the isothiourea organocatalyst HBTM-2.1, proceeds with high diastereo- and enantiocontrol, yielding C(6)-trifluoromethyldihydropyranones. [] Kinetic studies suggest a mechanism involving rate-determining deprotonation of an intermediate acyl isothiouronium ion formed from this compound and the catalyst. []
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